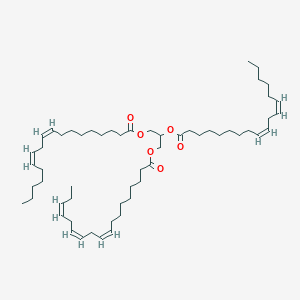

Glycerol 1-alpha-linolenate 2,3-dilinolate

Descripción

Glycerol 1-alpha-linolenate 2,3-dilinolate is a triacylglycerol derivative featuring a glycerol backbone esterified with one alpha-linolenic acid (C18:3, ω-3) at the sn-1 position and two linoleic acids (C18:2, ω-6) at the sn-2 and sn-3 positions. This structural configuration confers unique physicochemical properties, including amphiphilicity, which enables applications in emulsification and lipid-based drug delivery systems.

Propiedades

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPHUAVENUDDAO-JZRYOQFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1-alpha-linolenate 2,3-dilinolate involves the esterification of glycerol with linoleic acid and alpha-linolenic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Glycerol 1-alpha-linolenate 2,3-dilinolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.

Substitution: The ester groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and aldehydes.

Reduction: Saturated triacylglycerols.

Substitution: Amide derivatives.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Alpha-linolenic acid (ALA), a component of glycerol 1-alpha-linolenate, is recognized for its role in reducing cardiovascular disease risk. Studies indicate that ALA can help maintain normal heart rhythm, reduce blood clot formation, and lower inflammation levels . The presence of linoleic acid also contributes to cardiovascular benefits through its metabolism into bioactive lipids such as prostaglandins and leukotrienes .

Immune Modulation

Research has shown that glycerol derivatives can influence immune responses. A study involving a compound similar to glycerol 1-alpha-linolenate demonstrated that it could modulate immune cell activity and cytokine production, potentially benefiting conditions like asthma and autoimmune diseases . The immunomodulatory effects may be attributed to the fatty acid composition influencing cellular signaling pathways.

Dermatological Applications

Glycerol 1-alpha-linolenate is being explored for its potential benefits in skin health. Linoleic acid is known for its anti-inflammatory properties and ability to improve skin barrier function. It has been utilized in formulations aimed at treating acne and other inflammatory skin conditions due to its ability to reduce sebum production and promote healing .

Case Study 1: Immune Function Improvement

A randomized controlled trial involving participants supplemented with similar glycerol compounds showed significant improvements in immune markers. The study found that supplementation led to decreased production of pro-inflammatory cytokines (IL-4 and IL-6), suggesting a beneficial effect on immune regulation .

Case Study 2: Cardiovascular Risk Reduction

In a cohort study assessing dietary intake of ALA-rich foods, participants who consumed higher amounts of alpha-linolenic acid demonstrated lower incidences of cardiovascular events. This supports the hypothesis that dietary sources of glycerol derivatives can contribute to heart health .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Glycerol 1-alpha-linolenate 2,3-dilinolate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also acts as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive lipids that modulate various cellular pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Glycerolipids

Key Observations:

Fatty Acid Saturation and Positional Specificity: The target compound’s combination of ω-3 (α-linolenate) and ω-6 (linoleate) fatty acids distinguishes it from analogs like glyceryl 1-oleate 2,3-dilinoleate (ω-9 + ω-6) and glyceryl 1-palmitate 2,3-dilinoleate (saturated + ω-6). This mixed unsaturation may enhance oxidative instability compared to fully saturated analogs but could improve membrane fluidity in biological systems . Galactolipid 1 replaces one fatty acid with a galactose moiety, drastically altering hydrophilicity and biological function (e.g., chloroplast membrane integration vs. emulsification) .

Functional Implications: Pharmaceutical Utility: Glyceryl 1-oleate 2,3-dilinoleate is prioritized in patent formulations (23–34% concentration), likely due to its balanced emulsifying capacity and stability. Monolinolenate vs. Triesters: Glycerol monolinolenate’s single fatty acid chain results in lower molecular weight and higher polarity, making it suitable for topical applications. The target compound’s triester structure enhances lipid solubility, favoring use in hydrophobic drug encapsulation .

Synthetic and Natural Prevalence: Galactolipids like those in Table 1 are naturally abundant in plant membranes, whereas the target compound and its analogs (e.g., glyceryl 1-oleate 2,3-dilinoleate) are primarily synthetic, tailored for industrial or pharmaceutical use .

Research Findings and Data Gaps

- Patent-Based Insights: The prominence of glyceryl 1-oleate 2,3-dilinoleate in pharmaceutical formulations suggests that ester position and fatty acid chain length (C18:1 vs. C18:3) critically influence functional efficacy.

- Biological Activity: While galactolipids are well-studied in plant physiology, the target compound’s bioactivity remains speculative. Its ω-3/ω-6 ratio mirrors dietary lipids with known anti-inflammatory effects, but in vitro or in vivo data are absent .

Actividad Biológica

Glycerol 1-alpha-linolenate 2,3-dilinolate is a complex compound derived from glycerol and alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Overview of Alpha-Linolenic Acid

Alpha-linolenic acid (ALA) is a polyunsaturated fatty acid that plays a crucial role in human health. It is primarily obtained through dietary sources such as flaxseeds, chia seeds, and walnuts. ALA is metabolized in the body to longer-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their anti-inflammatory and cardioprotective properties .

Metabolism of this compound

The metabolism of glycerol 1-alpha-linolenate involves the conversion of ALA to various bioactive metabolites. The enzymatic conversion occurs through several steps:

- Desaturation : ALA is first converted to stearidonic acid via delta-6 desaturase.

- Elongation : Stearidonic acid is then elongated to produce EPA and DHA.

- Incorporation into Membranes : These fatty acids are incorporated into cell membranes, affecting membrane fluidity and function .

Anti-inflammatory Effects

Glycerol 1-alpha-linolenate exhibits significant anti-inflammatory properties. Studies have shown that ALA can modulate inflammatory pathways by influencing the expression of genes involved in inflammation through transcription factors like NF-kappa B and PPARs (peroxisome proliferator-activated receptors) .

Table 1: Summary of Anti-inflammatory Effects

Cardiovascular Health

The consumption of glycerol 1-alpha-linolenate has been linked to improved cardiovascular health. ALA has been shown to lower blood cholesterol levels and reduce triglycerides, contributing to a decreased risk of heart disease .

Case Study: Alpha-Linolenic Acid Deficiency

A clinical case demonstrated that supplementation with ethyl linolenate significantly improved symptoms related to alpha-linolenic acid deficiency, including reduced cholesterol levels and enhanced metabolic profiles after just two weeks of treatment .

Potential Therapeutic Applications

Given its biological activities, glycerol 1-alpha-linolenate may have potential applications in various therapeutic areas:

- Cardiovascular Disease : Due to its lipid-modulating effects, it could be beneficial in managing dyslipidemia.

- Inflammatory Disorders : Its anti-inflammatory properties may offer therapeutic avenues for conditions like arthritis or inflammatory bowel disease.

- Neurological Health : Omega-3 fatty acids are crucial for brain health; thus, this compound could play a role in neuroprotection and cognitive function enhancement.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the positional isomers and fatty acid composition of Glycerol 1-alpha-linolenate 2,3-dilinoleate?

- Methodological Answer : Utilize reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate regioisomers based on acyl chain positions. For fatty acid quantification, perform alkaline transesterification followed by gas chromatography with flame ionization detection (GC-FID) to analyze methyl esters. These methods are validated for similar glycerol esters, where HPLC resolves isomers, and GC-FID quantifies linolenic and linoleic acid ratios .

Q. How can researchers synthesize Glycerol 1-alpha-linolenate 2,3-dilinoleate with controlled regioselectivity?

- Methodological Answer : Employ enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under solvent-free conditions. The enzyme’s positional specificity directs esterification of alpha-linolenic acid to the sn-1 position and linoleic acid to sn-2/3. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (50–60°C) and water activity (<0.2) to minimize acyl migration .

Q. What standardized protocols exist for quantifying trace impurities in glycerol ester formulations?

- Methodological Answer : Implement gradient elution HPLC with evaporative light scattering detection (ELSD) to separate mono-, di-, and triacylglycerol byproducts. Calibrate using reference standards of glyceryl monolinoleate and glyceryl trilinolenate, as described in pharmacopeial methods for related compounds. Detection limits for impurities should be validated at ≤0.1% (w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data caused by dynamic acyl migration in glycerol esters during structural analysis?

- Methodological Answer : Conduct nuclear magnetic resonance (NMR) experiments at reduced temperatures (4°C) to slow acyl migration. Use 2D heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY) to distinguish sn-1, sn-2, and sn-3 resonances. For quantitative analysis, integrate ¹³C NMR carbonyl signals, referencing chemical shifts of analogous esters (e.g., glyceryl 1,3-palmitostearate) .

Q. What experimental designs mitigate batch-to-batch variability in enzymatic synthesis of positionally defined glycerol esters?

- Methodological Answer : Optimize reaction parameters using a factorial design (e.g., temperature, enzyme loading, substrate molar ratio). Monitor acyl migration via time-course HPLC to identify critical control points. Statistical process control (SPC) charts can track diacylglycerol byproduct levels, ensuring consistency within ≤5% variability .

Q. How should stability studies be designed to evaluate oxidative degradation pathways of polyunsaturated glycerol esters under storage conditions?

- Methodological Answer : Perform accelerated stability testing in controlled environments (25°C/60% RH vs. 40°C/75% RH) over 12 weeks. Quantify hydroperoxides via iodometric titration and secondary oxidation products (e.g., malondialdehyde) using thiobarbituric acid reactive substances (TBARS) assay. Include antioxidant efficacy tests (e.g., 0.01% BHT) and correlate data with peroxide value thresholds (<10 meq/kg) .

Methodological Notes

- Spectroscopic Contradictions : Dynamic acyl migration in glycerol esters complicates NMR interpretation. Cross-validate with MS/MS fragmentation patterns to confirm positional assignments .

- Oxidative Stability : Polyunsaturated esters like 1-alpha-linolenate are prone to autoxidation. Use argon/vacuum sealing during storage and analyze samples in amber vials to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.